N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a dibenzofuran moiety linked to a benzodioxine sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran moiety. One common method involves the reaction of dibenzofuran with ethyl bromide in the presence of a base to form the ethylated dibenzofuran derivative. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide
- Dibenzo[b,d]furan-2-amine
- 2,2′-bidibenzo[b,d]furan-6,6′-diylbis(diphenylphosphine oxide)
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the dibenzofuran and benzodioxine sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C22H19NO5S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C22H19NO5S/c24-29(25,16-6-8-21-22(14-16)27-12-11-26-21)23-10-9-15-5-7-20-18(13-15)17-3-1-2-4-19(17)28-20/h1-8,13-14,23H,9-12H2 |
InChI Key |
GSSFZXMDIRTBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
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